rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Overview
Description
Rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans, commonly known as trans-ETP, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It is a chiral molecule with two stereoisomers, and the trans-isomer has been found to be more biologically active than the cis-isomer.
Mechanism of Action
Trans-ETP acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down anandamide. This results in an increase in the levels of anandamide, which activates the CB1 and CB2 receptors. The activation of these receptors leads to a range of effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and Physiological Effects:
Trans-ETP has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anxiolytic and antidepressant effects, as well as improving cognitive function in animal models of Alzheimer's disease. In addition, trans-ETP has been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of trans-ETP is its selectivity for FAAH, which allows for the specific modulation of the endocannabinoid system. It also has good bioavailability and can be administered orally or intraperitoneally. However, one limitation of trans-ETP is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the use of trans-ETP in scientific research. One area of interest is the role of the endocannabinoid system in pain and inflammation, and the potential therapeutic use of FAAH inhibitors such as trans-ETP in the treatment of chronic pain. Another area of interest is the use of trans-ETP in the treatment of anxiety and depression, as well as other psychiatric disorders. Finally, there is a growing interest in the use of FAAH inhibitors in the treatment of cancer, and further research is needed to explore the potential of trans-ETP in this area.
Scientific Research Applications
Trans-ETP has been widely used in scientific research as a tool to study the role of the endocannabinoid system in various physiological and pathological processes. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, trans-ETP increases the levels of anandamide, which in turn activates the cannabinoid receptors CB1 and CB2, leading to a range of biological effects.
properties
IUPAC Name |
(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVEYFWTYXHRQ-BPRGXCPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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